Samixogrel

Description

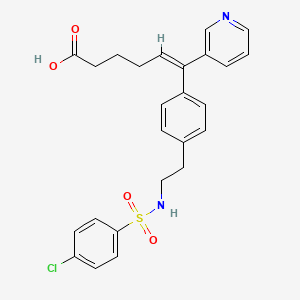

Structure

3D Structure

Properties

IUPAC Name |

(E)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)/b24-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLGTHRJNIRCA-ZXKDJJQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009931 | |

| Record name | Samixogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133276-80-9 | |

| Record name | Samixogrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133276809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samixogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMIXOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB73H1ADH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Samixogrel and Its Analogues

Retrosynthetic Analysis of Samixogrel Core Structure

Retrosynthetic analysis of the this compound core structure suggests a breakdown into key molecular fragments that can be synthesized more readily. The molecule contains a hex-5-enoic acid core substituted with a pyridin-3-yl group and a phenylethylaminosulfonyl-substituted phenyl group at the vinylic carbon nih.govmedkoo.com. This suggests potential disconnections that would lead to the formation of the carbon chain, the introduction of the substituents, and the formation of the double bond with the correct (E) stereochemistry. While detailed retrosynthetic schemes for this compound specifically were not extensively detailed in the search results, the structural elements point towards coupling reactions and functional group transformations as key steps.

Key Synthetic Pathways and Chemical Transformations

The synthesis of this compound and its analogues involves several important chemical transformations to assemble the target molecule.

Synthesis Strategy Integrating Isbogrel and Daltroban Structural Elements

This compound was designed to combine structural features of Isbogrel, a thromboxane (B8750289) synthase inhibitor, and Daltroban, a thromboxane A2 receptor antagonist acs.org. Isbogrel is characterized by a heptenoic acid backbone with phenyl and pyridin-3-yl groups ontosight.ainih.gov. Daltroban features a phenylacetic acid core with a chlorophenylsulfonylaminoethyl substituent nih.govuni.lunih.govzhanggroup.org. The synthetic strategy for this compound involves integrating these distinct elements. This likely involves constructing a precursor that contains the hexenoic acid chain and then introducing the substituted phenyl and pyridin-3-yl moieties through appropriate coupling reactions. The sulfonylaminoethylphenyl group, characteristic of Daltroban, is also incorporated into the structure nih.govmedkoo.com.

Chemical Reaction Schemes for Core Scaffold Construction

Derivatization Strategies for Structural Optimization

Structural optimization of this compound has involved the synthesis of various derivatives to improve properties such as solubility and reduce protein binding nih.govacs.orgacs.org.

Design and Synthesis of ω-Disubstituted Alkenoic Acid Derivatives

A new series of ω-disubstituted alkenoic acid derivatives were designed and synthesized based on the this compound structure nih.govacs.orgsemanticscholar.orgacs.org. These derivatives maintain the core alkenoic acid structure but feature modifications at the ω-carbon (the carbon furthest from the carboxylic acid group) and the vinylic position. The design focused on hexenoic acid derivatives with a 3-pyridyl group and a substituted phenyl group at the vinylic carbon, similar to this compound nih.govacs.orgacs.orgidexlab.com. The synthesis of these derivatives involves modifying the substituents attached to the hex-5-enoic acid core. This could include variations in the chain length, the nature of the aromatic rings, or the type of linker connecting the aromatic rings to the core structure.

Development of Guanidine (B92328) Derivatives (e.g., Terbogrel) from this compound

One significant derivatization strategy involved the development of guanidine derivatives from this compound nih.govacs.orgacs.orgnih.govontosight.ainih.govdrugbank.com. Terbogrel (B1683009) is a prominent example of such a derivative, where the benzenesulfonamide (B165840) moiety of this compound is replaced with a cyanoguanidine group nih.govacs.orgacs.orgwikipedia.orguni.lu. This modification aimed to improve the solubility and reduce the protein binding observed with this compound nih.govacs.orgacs.org. The synthesis of these guanidine derivatives from this compound or related precursors involves reactions to introduce the guanidine functional group. Methods for synthesizing guanidine derivatives often involve the reaction of amines with cyanamides, carbodiimides, or activated thioureas ulpgc.esmdpi.com. In the case of Terbogrel, the synthesis involved incorporating a 3-(2-cyano-3-alkyl-guanidino)phenyl substituent nih.govacs.orgacs.orgidexlab.com.

Analog-Based Drug Discovery Approaches

Within this research, hexenoic acid derivatives featuring a 3-pyridyl group and a 3-(2-cyano-3-alkyl-guanidino)phenyl substituent were identified as particularly promising for achieving this dual mode of action. chemicalbook.comnih.gov This systematic modification and evaluation of structural analogues led to the identification of compounds with superior activity profiles.

A significant outcome of these analog-based efforts was the development of terbogrel, an analogue closely related to this compound. wikidoc.orgnih.gov Terbogrel emerged as a potent compound demonstrating both potent thromboxane A2 synthase inhibition and potent thromboxane A2 receptor antagonism. chemicalbook.comnih.gov Detailed research findings on terbogrel highlight its activity in various in vitro and ex vivo models. Terbogrel inhibits thromboxane A2 synthase in human gel-filtered platelets with an IC50 value of 4.0 ± 0.5 nM. chemicalbook.comnih.gov Radioligand binding studies using 3H-SQ 29,548 showed that terbogrel blocks the thromboxane A2/endoperoxide receptor on washed human platelets with an IC50 of 11 ± 6 nM and in platelet-rich plasma with an IC50 of 38 ± 1 nM. chemicalbook.comnih.gov Furthermore, terbogrel effectively inhibits collagen-induced platelet aggregation in human platelet-rich plasma and whole blood, with IC50 values of 310 ± 18 nM and 52 ± 20 nM, respectively. chemicalbook.comnih.gov These findings underscore the success of the analog-based drug discovery approach in generating compounds with improved potency and pharmacological characteristics derived from the this compound scaffold.

The detailed research findings on the activity of terbogrel, a key analogue of this compound, are summarized in the table below:

| Activity | Assay System | IC50 Value (nM) |

| Thromboxane A2 Synthase Inhibition | Human gel-filtered platelets | 4.0 ± 0.5 |

| Thromboxane A2/Endoperoxide Receptor Blockade | Washed human platelets | 11 ± 6 |

| Thromboxane A2/Endoperoxide Receptor Blockade | Human platelet-rich plasma | 38 ± 1 |

| Collagen-Induced Platelet Aggregation Inhibition | Human platelet-rich plasma | 310 ± 18 |

| Collagen-Induced Platelet Aggregation Inhibition | Human whole blood | 52 ± 20 |

This data illustrates the improved potency achieved through structural modifications based on the this compound structure, demonstrating the value of analog-based drug discovery in optimizing the pharmacological profile of lead compounds.

Molecular Pharmacology and Mechanism of Action Studies Preclinical

Thromboxane (B8750289) A2 Receptor Antagonism

Thromboxane A2 exerts its effects by binding to and activating thromboxane A2 receptors (TP receptors), which are G protein-coupled receptors found on various cell types, including platelets and vascular smooth muscle cells wikipedia.orgwikipedia.orgnih.govnih.gov. Activation of TP receptors leads to a cascade of intracellular events, including the mobilization of intracellular calcium, contributing to platelet aggregation and vasoconstriction wikipedia.orgwikipedia.orgnih.govfrontiersin.orgresearchgate.net.

Ligand Binding Studies to Thromboxane A2/Endoperoxide Receptors

Assessment of Affinity for TPα and TPβ Isoforms

The human thromboxane A2 receptor exists as two splice variants, TPα and TPβ, which arise from differential mRNA splicing nih.govnih.gov. These isoforms differ in their C-terminal tails wikipedia.orgnih.gov. TPα is the predominant isoform found in most tissues, including platelets nih.govnih.gov. While the divergent cytoplasmic tails can lead to differential activation of signaling pathways, studies suggest that TXA2 has similar affinity for both the TPα and TPβ isoforms nih.gov. Specific data detailing Samixogrel's differential affinity for TPα and TPβ isoforms were not found in the provided search results.

Inhibition of Intracellular Calcium Mobilization upon TP Receptor Stimulation

Activation of TP receptors by agonists like TXA2 or synthetic mimetics such as U-46619 leads to the activation of phospholipase C, which in turn causes the release of calcium ions from intracellular stores wikipedia.orgnih.govfrontiersin.org. This increase in intracellular calcium is a critical step in downstream signaling pathways that mediate platelet aggregation and smooth muscle contraction wikipedia.orgnih.govresearchgate.net. Inhibition of this calcium mobilization is an indicator of TP receptor antagonism. While direct data on this compound's effect on intracellular calcium mobilization upon TP receptor stimulation were not found, this is a standard assay used to assess the functional antagonism of TP receptors researchgate.netnih.govmedchemexpress.com.

Thromboxane A2 Synthase Inhibition

Thromboxane A2 synthase (TXA2 synthase) is a cytochrome P450 enzyme primarily found in platelets that catalyzes the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 acs.orgwikipedia.orgnih.govnih.gov. Inhibition of this enzyme reduces the production of TXA2, thereby limiting its downstream effects on platelet aggregation and vasoconstriction wikipedia.orgnih.govtaylorandfrancis.com.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme. For TXA2 synthase, these assays typically measure the reduction in TXA2 production from a substrate like PGH2 in the presence of the inhibitor. This compound is described as a thromboxane synthesis inhibitor medchemexpress.eumedkoo.com. Studies on related compounds, such as terbogrel (B1683009), have reported IC50 values for the inhibition of TXA2 synthase in human gel-filtered platelets nih.govacs.orgacs.orgidexlab.com. The IC50 represents the concentration of the inhibitor required to reduce enzyme activity by 50% researchgate.netherbmedpharmacol.com. While a specific IC50 for this compound's inhibition of TXA2 synthase was not explicitly found in the provided snippets, its classification as a TXA2 synthase inhibitor implies that such data exist.

Characterization of Interaction with Cytochrome P450 Enzymes

TXA2 synthase is a member of the cytochrome P450 superfamily of enzymes acs.org. Cytochrome P450 enzymes are a diverse group of proteins that play a crucial role in the metabolism of many endogenous and exogenous compounds, including drugs nih.govfda.goviu.edudrugbank.com. Characterizing the interaction of a drug candidate with various CYP isoforms is important to assess potential drug-drug interactions nih.govfda.goviu.edudrugbank.comwuxiapptec.comnih.gov. This involves determining whether the compound is a substrate, inhibitor, or inducer of specific CYP enzymes fda.govwuxiapptec.com. While this compound is a TXA2 synthase inhibitor (a CYP enzyme), specific studies detailing its broader interaction profile with other major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) were not found in the provided search results.

Integrated Dual Mechanism of Action

The concept of developing compounds with dual activity, targeting both thromboxane A2 (TXA2) synthesis and its receptor (TP), has been explored as a potentially superior method for reducing TXA2 activity compared to targeting a single point in the pathway. d-nb.infopharmacologyeducation.org this compound is identified as belonging to this category of dual-acting drugs. d-nb.info This dual mechanism aims to overcome limitations of single-target agents, such as the accumulation of prostaglandin endoperoxides (PGH2) when only thromboxane synthase is inhibited; PGH2 can also activate the TP receptor. pharmacologyeducation.org By inhibiting both the production of TXA2 and blocking its receptor, dual-acting agents like this compound are hypothesized to offer more complete blockade of the thromboxane pathway. pharmacologyeducation.org

Preclinical Evidence of Combined Thromboxane A2 Synthase Inhibition and Receptor Antagonism

Preclinical research has provided evidence supporting the dual mechanism of action for compounds derived from or related to this compound. A new series of ω-disubstituted alkenoic acid derivatives, synthesized based on the structure of this compound, were designed as combined thromboxane A2 receptor antagonists and thromboxane A2 synthase inhibitors. acs.orgnih.govresearchgate.net These derivatives aimed for improved properties such as solubility and reduced protein binding compared to this compound itself. acs.orgnih.govresearchgate.net

Studies on these this compound-derived compounds have demonstrated this dual activity in vitro. For example, hexenoic acid derivatives with specific substituents, including a 3-pyridyl group and a 3-(2-cyano-3-alkyl-guanidino)phenyl substituent, were found to be optimal in exhibiting this dual mode of action. acs.orgnih.govidexlab.com

Detailed research findings on one such potent compound, referred to as "terbogrel" (E-6-(3-(2-cyano-3-tert-butyl-guanidino)phenyl)-6-(3-pyridyl)hex-5-enoic acid), illustrate the preclinical evidence for this integrated dual mechanism. acs.orgnih.govidexlab.com In human gel-filtered platelets, terbogrel inhibited thromboxane A2 synthase with an IC₅₀ value of 4.0 ± 0.5 nM. acs.orgnih.govidexlab.com Radioligand binding studies using ³H-SQ 29,548, a known TP receptor antagonist, showed that this compound also blocked the thromboxane A2/endoperoxide receptor on washed human platelets with an IC₅₀ of 11 ± 6 nM and in platelet-rich plasma with an IC₅₀ of 38 ± 1 nM. acs.orgnih.govidexlab.com

These findings indicate that compounds structurally related to this compound can potently inhibit both the enzyme responsible for TXA2 synthesis and the receptor through which TXA2 exerts its effects. The inhibition of thromboxane synthase prevents the formation of TXA2, while the receptor antagonism blocks the downstream signaling of any residual TXA2 or other agonists, such as PGH2, at the TP receptor. pharmacologyeducation.org

The functional consequence of this dual action was also assessed in preclinical settings. Terbogrel inhibited collagen-induced platelet aggregation in human platelet-rich plasma and whole blood with IC₅₀ values of 310 ± 18 nM and 52 ± 20 nM, respectively. acs.orgnih.govresearchgate.net This antiplatelet effect observed in vitro translated to a potent antithrombotic effect in vivo, as demonstrated in studies using a model of arterial thrombosis in rabbits, with an ED₅₀ of 0.19 ± 0.07 mg/kg. acs.orgnih.govresearchgate.net

Another class of dual-acting thromboxane receptor antagonist/thromboxane synthase inhibitors, based on linking known inhibitors and antagonists, also demonstrated dual activity in vitro, inhibiting human microsomal thromboxane synthase and U46619-induced human platelet aggregation. nih.gov While not directly focused on this compound's structure, this research further supports the feasibility and observed dual function of compounds designed to target both components of the thromboxane pathway. nih.gov

The preclinical data on this compound derivatives highlight the successful design and synthesis of compounds that integrate both thromboxane A2 synthase inhibition and thromboxane A2 receptor antagonism, providing a basis for their potential as antithrombotic agents. acs.orgnih.govresearchgate.net

Preclinical Inhibition Data for a this compound Derivative (Terbogrel)

| Target | Assay Type | IC₅₀ (nM) | Notes | Source |

| Thromboxane A2 Synthase | Human gel-filtered platelets | 4.0 ± 0.5 | (n = 4) | acs.orgnih.govidexlab.com |

| Thromboxane A2/Endoperoxide Receptor | Washed human platelets (binding) | 11 ± 6 | (n = 2), using ³H-SQ 29,548 | acs.orgnih.govidexlab.com |

| Thromboxane A2/Endoperoxide Receptor | Platelet-rich plasma (binding) | 38 ± 1 | (n = 15), using ³H-SQ 29,548 | acs.orgnih.govidexlab.com |

| Collagen-induced Platelet Aggregation | Human platelet-rich plasma | 310 ± 18 | (n = 8) | acs.orgnih.govresearchgate.net |

| Collagen-induced Platelet Aggregation | Human whole blood | 52 ± 20 | (n = 6) | acs.orgnih.govresearchgate.net |

Preclinical Antithrombotic Efficacy Data for a this compound Derivative (Terbogrel)

| Model | Endpoint | ED₅₀ (mg/kg) | Notes | Source |

| Arterial thrombosis (rabbit) | Antithrombotic effect | 0.19 ± 0.07 | (n = 20), in vivo study | acs.orgnih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Samixogrel Analogues

Identification of Key Structural Features for Dual Activity

Research on Samixogrel derivatives has focused on developing compounds with a dual mode of action, specifically as combined thromboxane (B8750289) A2 receptor antagonists and thromboxane A2 synthase inhibitors researchgate.netidexlab.comacs.org. These studies have revealed that specific structural elements are crucial for achieving this dual activity. For instance, hexenoic acid derivatives incorporating a 3-pyridyl group and a 3-(2-cyano-3-alkyl-guanidino)phenyl substituent have been identified as optimal for this dual function researchgate.netidexlab.comacs.org. Another series of hexenoic acid derivatives with a 3-pyridyl group and a 4-(2-benzenesulfonamidoethyl)phenyl substituent also demonstrated optimal dual activity researchgate.netidexlab.com. These findings highlight the importance of the nature and positioning of these aromatic and substituted guanidine (B92328) moieties for the desired pharmacological profile.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of substituents on the this compound scaffold have been performed to understand their impact on biological activity, including potency and selectivity researchgate.net.

Influence of Pyridyl and Substituted Phenyl Moieties

The presence and substitution patterns of pyridyl and phenyl rings significantly influence the activity of this compound analogues . Studies have shown that hexenoic acid derivatives featuring a 3-pyridyl group and a substituted phenyl moiety, such as a 3-(2-cyano-3-alkyl-guanidino)phenyl or a 4-(2-benzenesulfonamidoethyl)phenyl group, are particularly effective in exhibiting the desired dual thromboxane A2 receptor antagonism and synthase inhibition researchgate.netidexlab.comacs.org. The specific position and nature of substituents on these rings are critical for optimal activity .

Role of the Guanidino Moiety in Potency and Selectivity

The guanidino moiety, particularly when substituted, plays a vital role in the potency and selectivity of this compound analogues . Compounds featuring a 3-(2-cyano-3-alkyl-guanidino)phenyl substituent have shown high potency as thromboxane A2 synthase inhibitors and receptor antagonists researchgate.netidexlab.comacs.org. For example, terbogrel (B1683009), a this compound derivative with a 3-(2-cyano-3-tert-butyl-guanidino)phenyl substituent, demonstrated potent inhibition of thromboxane A2 synthase and effective blocking of the thromboxane A2/endoperoxide receptor researchgate.netidexlab.comacs.org. This indicates that the guanidine group, with appropriate alkyl substitution, is a key pharmacophore for the observed dual activity acs.org.

Effects of Alkyl Group Substitution on Enzyme Inhibition

The nature of alkyl group substitution within the guanidino moiety has a notable effect on enzyme inhibition . As seen with terbogrel, the tert-butyl group on the guanidine substituent contributed to its potent inhibitory activity against thromboxane A2 synthase researchgate.netidexlab.comacs.org. This suggests that the steric and electronic properties conferred by different alkyl groups influence the interaction of the compound with the target enzyme.

Optimization of Selectivity and Potency through Iterative Structural Modifications

The optimization of selectivity and potency of this compound analogues has been achieved through iterative structural modifications researchgate.netresearchgate.net. By systematically altering substituents and evaluating the resulting changes in biological activity, researchers have been able to refine the molecular structure to enhance the desired effects and minimize undesirable ones drugdesign.org. This process involves synthesizing a series of analogues and testing their activity in relevant assays to establish SARs and guide further modifications drugdesign.org. This iterative approach led to the identification of highly potent compounds like terbogrel, which exhibited improved pharmacological properties compared to earlier derivatives researchgate.netidexlab.comacs.org.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies have been applied in the study of compounds with vasodilatory activity, including guanidine derivatives related to this compound researchgate.netresearchgate.netslideshare.net. QSAR aims to build mathematical models that correlate chemical structure with biological activity, allowing for the prediction of activity for new, untested compounds wikipedia.orgslideshare.net. By analyzing physicochemical properties and structural descriptors, QSAR studies can identify the key parameters that govern the biological response, aiding in the rational design of more potent and selective analogues slideshare.net. While specific QSAR studies solely focused on this compound were not extensively detailed in the search results, the application of these methodologies to related guanidine derivatives suggests their potential utility in further optimizing this compound analogues researchgate.net.

Preclinical Pharmacological Evaluation in Disease Models

In Vitro Antiplatelet Activity Assessment

In vitro studies are conducted to assess the direct effects of a compound on platelet function outside of a living organism.

Information specifically detailing the inhibition of collagen-induced platelet aggregation by Samixogrel in human platelet-rich plasma (PRP) was not explicitly found in the consulted sources. However, this compound is characterized as a combined thromboxane (B8750289) A2 receptor blocker and thromboxane synthetase inhibitor. medchemexpress.com Thromboxane A2 is a potent inducer of platelet aggregation. Related compounds evaluated during the development path that led to this compound and Terbogrel (B1683009) were assessed for their antiplatelet properties by determining the inhibition of human platelet aggregation. Iso-Samixogrel, a related compound, has been reported to inhibit collagen-induced platelet aggregation ex vivo. medchemexpress.commedchemexpress.com

Specific data on the effects of this compound on platelet aggregation in whole blood were not available in the consulted literature.

Inhibition of Collagen-Induced Platelet Aggregation in Human Platelet-Rich Plasma

In Vivo Models of Thrombosis

In vivo models are used to evaluate the antithrombotic efficacy of a compound within a living system.

The ferric chloride-induced arterial thrombosis model in rats is a recognized method for studying arterial thrombosis and evaluating potential antithrombotic agents. nih.govescholarship.orgcreative-biolabs.comnih.gov While compounds structurally related to this compound, specifically BM573 and BM613, have been shown to significantly reduce thrombus size in this model, specific data for this compound itself in the rat ferric chloride-induced arterial thrombosis model were not found in the reviewed sources.

Rabbit models are also utilized in thrombosis research. nih.govnih.gov Iso-Samixogrel has been reported to effectively eliminate recurrent arterial thrombus formation in preclinical studies. medchemexpress.commedchemexpress.com However, specific data demonstrating the antithrombotic effect of this compound in rabbit models of arterial thrombosis were not identified in the consulted literature.

Evaluation in Rat Models of Ferric Chloride-Induced Arterial Thrombosis

Investigation in Sickle Cell Disease Models

This compound has been investigated in models relevant to sickle cell disease. In a phenotypic screening of a drug repurposing library to identify potential new treatments for sickle cell disease, this compound was evaluated for its antisickling activity. nih.gov The compound demonstrated inhibitory activity against sickling in this assay. nih.gov

The results from this screening are summarized in the table below:

| Compound | IC50 (µM) | Fold over background |

| This compound | 4.2 ± 2.0 | 2.5 |

Data derived from a phenotypic screening assay for antisickling activity. nih.gov

This finding suggests a potential effect of this compound on the sickling phenomenon characteristic of sickle cell disease. nih.gov

This compound is a chemical compound that has been investigated for its potential therapeutic properties in the context of both sickle cell disease and cancer research. Its study in these areas highlights different aspects of its pharmacological activity, ranging from effects on protein polymerization to modulation of lipid signaling pathways.

Phenotypic Antisickling Screening Using Compound Libraries (e.g., ReFRAME)

This compound has been identified as an antisickling compound through high-throughput phenotypic screening of compound libraries such as the ReFRAME drug repurposing library. biorxiv.orgpnas.orgnih.gov This library contains compounds that are either FDA-approved or have undergone clinical trials, facilitating rapid translation of findings. biorxiv.orgpnas.orgresearchgate.net Phenotypic screens measure the ability of compounds to inhibit red blood cell sickling following deoxygenation. pnas.orgresearchgate.net In a screen of the 12,657 compounds in the Scripps ReFRAME library, 106 compounds, including this compound, exhibited statistically significant antisickling effects at various concentrations. pnas.orgresearchgate.netashpublications.org this compound demonstrated an inhibitory concentration (IC50) of 4.2 ± 2.0 µM in sickle trait cells. biorxiv.orgpnas.orgresearchgate.netpnas.org This screening approach aims to identify compounds that can inhibit sickling at concentrations achievable in human serum. biorxiv.orgpnas.org

A summary of antisickling activity for select compounds from a ReFRAME library screen is presented in the table below, including the IC50 and the lowest concentration of statistically significant inhibition (LIC):

| Compound Name | IC50 (µM) | LIC (µM) |

| This compound | 4.2 ± 2.0 | 2.5 |

| AM-103 | 4.5 ± 2.6 | 2.5 |

| ODM-103 | 9.0 ± 2.2 | 2.5 |

| ON-09310 | 5.9 ± 1.7 | 2.5 |

| AZD-4769 | 2.5 ± 0.9 | 2.5 |

| Calcimycin | 2.1 ± 0.1 | 2.5 |

*Data derived from phenotypic screening of the ReFRAME library. pnas.orgpnas.org

Inhibition of Hemoglobin S Polymerization in Erythrocytes

The sickling of red blood cells in sickle cell disease is caused by the polymerization of deoxygenated hemoglobin S (HbS). biorxiv.orgaip.orgresearchgate.net Inhibition of HbS polymerization is considered a rational therapeutic strategy for the disease. biorxiv.org While the specific mechanism of this compound's antisickling effect identified in phenotypic screens is not explicitly detailed in the provided search results as direct HbS polymerization inhibition, compounds identified in these screens are sought for their ability to prevent sickling. biorxiv.orgpnas.org Voxelotor, another compound identified as an antisickling agent and subsequently approved by the FDA, functions by stabilizing HbS in a high oxygen affinity state, thereby inhibiting polymerization. aip.orgresearchgate.netdrugbank.com The phenotypic screening method itself measures the prevention of sickling, which is a direct consequence of HbS polymerization. pnas.orgresearchgate.net

Comparative Analysis in Sickle Trait and Sickle Cell Disease Cells

Studies have compared the antisickling effects of compounds identified in phenotypic screens using red blood cells from individuals with both sickle trait (HbAS) and sickle cell disease (SCD) (HbSS). pnas.orgresearchgate.net Compounds that demonstrate inhibition of sickling in sickle trait cells are also effective in inhibiting sickling of SCD cells. pnas.orgresearchgate.net The phenotypic screening assay utilizing sickle trait cells has been shown to be predictive of activity in SCD cells. pnas.org this compound's antisickling activity was initially determined using sickle trait samples in the ReFRAME library screen. biorxiv.orgpnas.orgresearchgate.netpnas.org

Advanced Drug Discovery and Development Methodologies Applied to Samixogrel Research

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery aimed at improving the potency, selectivity, pharmacokinetic properties, and safety profile of a promising lead compound creative-biolabs.commdpi.comfrontiersin.org. This iterative process typically involves the synthesis and evaluation of numerous analogs of the lead structure. While lead optimization is a standard part of the drug development pipeline creative-biolabs.com, specific details regarding the dedicated lead optimization strategies applied to Samixogrel were not extensively detailed in the consulted literature. Generally, this stage would involve structure-activity relationship (SAR) studies to understand how modifications to the this compound structure impact its biological activity and other desirable properties.

Phenotypic Drug Discovery Approaches

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cellular or biological system, without necessarily knowing the specific molecular target upfront creative-biolabs.com. This contrasts with target-based screening, which focuses on inhibiting or activating a known molecular target. This compound was identified as an anti-sickling compound through a high-throughput phenotypic screen of the ReFRAME drug repurposing library biorxiv.orgresearchgate.netpnas.org. The screening assay involved measuring the sickling times of red blood cells from individuals with sickle trait following deoxygenation biorxiv.orgresearchgate.net. This indicates that this compound was selected based on its observed biological effect (inhibition of sickling) rather than its interaction with a predetermined molecular target.

The phenotypic screen of the ReFRAME library identified 106 compounds with statistically significant anti-sickling activity at concentrations ranging from 31 nM to 10 μM researchgate.net. This compound was among these identified compounds, exhibiting an anti-sickling effect biorxiv.orgresearchgate.netpnas.org. The inhibitory concentrations of these compounds were compared with free concentrations of oral drugs in human serum to estimate potential drug candidates biorxiv.orgresearchgate.net.

Table 1: Select Compounds Exhibiting Anti-sickling Activity in a Phenotypic Screen

| Compound Name | Concentration (µM) |

| This compound | 4.2 ± 2.0 |

| AM-103 | 4.5 ± 2.6 |

| ODM-103 | 9.0 ± 2.2 |

| ON-09310 | 5.9 ± 1.7 |

| Ethacrynic Acid | 3.3 ± 0.9 |

| Tucaresol | 3.1 ± 0.3 |

Note: Data extracted from a phenotypic screening study biorxiv.orgresearchgate.netpnas.org. Concentration values represent inhibitory concentrations and may vary depending on the specific experimental conditions.

Drug Repurposing Initiatives and this compound Identification in Compound Libraries

Drug repurposing, also known as drug repositioning, involves finding new uses for existing approved or investigational drugs frontiersin.org. This approach can potentially accelerate the drug development process as safety data for the compounds may already be available frontiersin.org. This compound's identification as an anti-sickling agent occurred within the context of a drug repurposing initiative utilizing the ReFRAME library biorxiv.orgresearchgate.netpnas.org. The ReFRAME library is a collection of compounds that have been previously approved by the FDA or have advanced into clinical trials researchgate.net. The screening of this library allowed for the identification of this compound, a compound with a previously established profile, for a potentially new therapeutic application in sickle cell disease biorxiv.orgresearchgate.net.

Computational Approaches in Drug Design and Evaluation

Computational approaches play an increasingly vital role in modern drug discovery, complementing experimental methods creative-biolabs.comnih.gov. These methods can be broadly categorized into structure-based and ligand-based approaches creative-biolabs.comnih.gov. While specific detailed applications of all computational methods to this compound were not extensively found, the general methodologies are relevant to the broader context of drug discovery within which this compound was identified.

Molecular 2D Fingerprint Analysis for Structure-Activity Profiling

Molecular 2D fingerprints are computational representations of chemical structures that encode the presence or absence of specific substructures or features within a molecule as a binary string or vector volkamerlab.orgnih.govlibretexts.org. These fingerprints are widely used in cheminformatics for tasks such as similarity searching and the development of quantitative structure-activity relationship (QSAR) models volkamerlab.orgnih.govlibretexts.orgfrontiersin.org. QSAR analysis aims to build predictive models correlating chemical structure with biological activity nih.gov. By analyzing the 2D fingerprints of a set of compounds and their corresponding biological activities, researchers can identify structural features that are important for activity nih.govlibretexts.org. While 2D fingerprint analysis is a common technique for SAR profiling nih.govlibretexts.org, specific published studies detailing the application of this method specifically to a series of this compound analogs for SAR profiling were not identified in the search results.

Off-Target Prediction Methodologies Based on Ligand Similarity

Predicting potential off-target interactions is crucial in drug discovery to understand a compound's selectivity and potential for adverse effects swisstargetprediction.chvolkamerlab.org. One common approach for off-target prediction is based on the principle of ligand similarity: structurally similar molecules are likely to bind to similar targets swisstargetprediction.chvolkamerlab.org. Methodologies utilizing molecular fingerprints, including 2D fingerprints, can be employed to assess the similarity between a query compound (like this compound) and known ligands of various targets swisstargetprediction.chresearchgate.netualberta.ca. Techniques such as Similarity Ensemble Approach (SEA) use statistical methods to evaluate the significance of observed ligand similarities for predicting off-targets researchgate.netualberta.ca. Additionally, comparing the three-dimensional characteristics or binding site similarities of proteins can also aid in predicting off-targets volkamerlab.orgscienceopen.com. Although ligand similarity-based methods are valuable tools for off-target prediction swisstargetprediction.chvolkamerlab.orgresearchgate.netualberta.ca, specific published studies detailing the use of these methodologies to predict potential off-targets of this compound were not found in the consulted literature.

Q & A

Q. What methodologies are effective for identifying this compound's off-target effects in transcriptomic studies?

- Methodological Answer: Combine RNA-seq with pathway enrichment tools (e.g., DAVID, GSEA). Validate hits via CRISPR-Cas9 knockout in relevant cell lines. Cross-reference with DrugBank for known target interactions .

Tables for Key Comparisons

Q. Table 1. Analytical Techniques for this compound Characterization

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| HPLC-UV | Purity assessment | 0.1 μg/mL | Co-elution of impurities |

| LC-MS/MS | Metabolite quantification | 0.01 ng/mL | High equipment cost |

| NMR (1H, 13C) | Structural elucidation | ≥95% purity | Requires mg-scale samples |

| Adapted from Beilstein experimental guidelines . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.